molecular formula C12H10ClNO2S B2756275 2-(3-Chlorophenyl)benzene-1-sulfonamide CAS No. 1350725-94-8

2-(3-Chlorophenyl)benzene-1-sulfonamide

Cat. No.: B2756275
CAS No.: 1350725-94-8
M. Wt: 267.73
InChI Key: IVPOLULWJOBXNR-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)benzene-1-sulfonamide is an organic compound with the molecular formula C12H10ClNO2S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group (-SO2NH2) attached to a benzene ring, which is further substituted with a 3-chlorophenyl group

Mechanism of Action

Target of Action

The primary targets of 2-(3-Chlorophenyl)benzene-1-sulfonamide are likely to be similar to those of other sulfonamide compounds. Sulfonamides are known to inhibit carbonic anhydrase, a key enzyme involved in various biological processes . The compound may also interact with other targets due to the presence of the 1,2,3-triazole ring, which is known to have a wide spectrum of biological activities .

Mode of Action

Based on the known actions of sulfonamides and triazoles, it can be inferred that the compound might inhibit the activity of its target enzymes, leading to changes in the biochemical processes they regulate .

Biochemical Pathways

Given its structural similarity to other sulfonamides, it may affect the carbonic anhydrase pathway . This could lead to downstream effects on processes such as fluid balance and pH regulation.

Pharmacokinetics

The presence of the sulfonamide group could potentially enhance its water solubility, aiding in its absorption and distribution in the body .

Result of Action

Based on the known effects of sulfonamides and triazoles, the compound might exhibit a range of biological activities, including anti-malarial, anti-bacterial, anti-tumor, anti-cancer, anti-convulsant, and analgesic effects .

Action Environment

The action of this compound could potentially be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s ionization state and, consequently, its interaction with its targets . Additionally, the presence of other molecules could influence its binding to its targets and its overall efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)benzene-1-sulfonamide typically involves the reaction of 3-chlorobenzenesulfonyl chloride with aniline. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-Chlorobenzenesulfonyl chloride+AnilineThis compound+HCl\text{3-Chlorobenzenesulfonyl chloride} + \text{Aniline} \rightarrow \text{this compound} + \text{HCl} 3-Chlorobenzenesulfonyl chloride+Aniline→this compound+HCl

The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can handle larger quantities of reactants. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with bases such as sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution: Products include N-alkyl or N-acyl derivatives of the sulfonamide.

    Oxidation: Products may include sulfonic acids or sulfonate esters.

    Reduction: Products include amines or other reduced forms of the sulfonamide.

Scientific Research Applications

2-(3-Chlorophenyl)benzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antibacterial or anti-inflammatory properties.

    Biological Studies: The compound is used in studies to understand the interaction of sulfonamides with biological targets, such as enzymes and receptors.

    Materials Science: It is used in the development of new materials with specific properties, such as conductivity or catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    Sulfadiazine: Another sulfonamide with antibacterial properties, used in combination with pyrimethamine to treat toxoplasmosis.

    Sulfamethoxazole: A sulfonamide used in combination with trimethoprim to treat bacterial infections.

    Sulfanilamide: The parent compound of many sulfonamide drugs, used as an antibacterial agent.

Uniqueness

2-(3-Chlorophenyl)benzene-1-sulfonamide is unique due to the presence of the 3-chlorophenyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance its binding affinity to certain biological targets, making it a valuable compound for drug development and other applications.

Properties

IUPAC Name

2-(3-chlorophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2S/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)17(14,15)16/h1-8H,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPOLULWJOBXNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC=C2)Cl)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1350725-94-8
Record name 2-(3-chlorophenyl)benzene-1-sulfonamide
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